molecular formula C14H16ClN5 B3037465 2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine CAS No. 478048-51-0

2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine

Cat. No. B3037465
CAS RN: 478048-51-0
M. Wt: 289.76 g/mol
InChI Key: GVASFEILWUNOKB-UHFFFAOYSA-N
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Description

“2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine” is a chemical compound with the molecular formula C14H16ClN5. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .

Mechanism of Action

Target of Action

Similar compounds have been shown to target proteins such as pcsk9 . The role of these targets can vary, but they often play crucial roles in cellular processes and pathways.

Mode of Action

This can lead to alterations in cellular processes and pathways .

Biochemical Pathways

Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . The downstream effects of these pathways can include changes in cell survival, inflammation, and other cellular processes.

Result of Action

Similar compounds have been shown to selectively inhibit protein synthesis , which can have various effects on the cell, depending on the specific proteins being inhibited.

Action Environment

Factors such as temperature, ph, and the presence of other compounds can often affect the action of chemical compounds .

properties

IUPAC Name

2-[4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5/c15-13-3-2-12(10-18-13)11-19-6-8-20(9-7-19)14-16-4-1-5-17-14/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVASFEILWUNOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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